molecular formula C4H6Cl2O2 B12662542 2,4-Dichloro-3-hydroxybutyraldehyde CAS No. 44641-39-6

2,4-Dichloro-3-hydroxybutyraldehyde

Cat. No.: B12662542
CAS No.: 44641-39-6
M. Wt: 156.99 g/mol
InChI Key: UYQSFAFDOTVORC-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-hydroxybutyraldehyde is an organic compound with the molecular formula C4H6Cl2O2. It is a chlorinated derivative of 3-hydroxybutyraldehyde and is known for its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichloro-3-hydroxybutyraldehyde can be synthesized through the chlorination of 3-hydroxybutyraldehyde. The reaction typically involves the use of chlorine gas in the presence of a catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3-hydroxybutyraldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichloro-3-hydroxybutyraldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-Dichloro-3-hydroxybutyraldehyde exerts its effects involves its reactivity with various biological molecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The molecular targets and pathways involved are still under investigation, but its reactivity suggests it may interact with key metabolic enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-3-hydroxybutyraldehyde is unique due to the presence of both hydroxyl and dichloro functional groups, which confer distinct reactivity patterns. This makes it a valuable intermediate in organic synthesis and a useful reagent in various chemical reactions .

Biological Activity

2,4-Dichloro-3-hydroxybutyraldehyde (also known as 2,4-Dichloro-3-hydroxybutanal) is a chlorinated organic compound with potential biological activity. Its structure suggests it may participate in various biochemical interactions, making it a subject of interest in toxicology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its toxicity, potential therapeutic effects, and environmental implications.

  • Molecular Formula : C4_4H5_5Cl2_2O
  • Molecular Weight : 150.99 g/mol
  • IUPAC Name : 2,4-Dichloro-3-hydroxybutanal

Toxicological Profile

The toxicological assessment of this compound indicates significant potential for adverse effects:

  • Acute Toxicity : Studies have shown that exposure to high concentrations can lead to respiratory and neurotoxic symptoms in animal models. For instance, inhalation studies indicated an LC50 ranging from 200 to 290 mg/m³ in rats .
  • Dermal Toxicity : The dermal LD50 has been reported between 128 and 324 mg/kg body weight . This suggests moderate toxicity upon skin contact.

Genotoxicity

Research indicates that this compound may exhibit genotoxic properties. It has been implicated in DNA damage through the formation of adducts with cellular macromolecules, similar to other aldehydes . In vitro studies have shown positive results for gene mutations and chromosomal aberrations in bacterial assays .

Endocrine Disruption

There is evidence that this compound may act as an endocrine disruptor. Its structural similarity to other known endocrine-disrupting chemicals raises concerns regarding its impact on hormonal systems .

Environmental Impact

A study conducted on the environmental persistence of chlorinated aldehydes highlighted the potential for accumulation in aquatic systems, leading to bioaccumulation in organisms . This raises concerns about long-term ecological effects and the potential for entering the food chain.

Human Health Implications

An epidemiological study focusing on workers exposed to aldehydes found correlations between exposure and increased cancer incidence; however, specific data on this compound were limited due to insufficient sample sizes .

Research Findings

Study TypeFindings
Inhalation ToxicityLC50: 200-290 mg/m³ in rats; respiratory symptoms observed
Dermal ToxicityLD50: 128-324 mg/kg; moderate toxicity noted
GenotoxicityPositive results for gene mutations; DNA adduct formation reported
Endocrine DisruptionPotential endocrine disruptor; structural similarities noted
Environmental PersistenceBioaccumulation potential in aquatic systems observed

Properties

CAS No.

44641-39-6

Molecular Formula

C4H6Cl2O2

Molecular Weight

156.99 g/mol

IUPAC Name

2,4-dichloro-3-hydroxybutanal

InChI

InChI=1S/C4H6Cl2O2/c5-1-4(8)3(6)2-7/h2-4,8H,1H2

InChI Key

UYQSFAFDOTVORC-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C=O)Cl)O)Cl

Origin of Product

United States

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